molecular formula C19H21F2N3O4S B2600779 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 1705742-60-4

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

Cat. No.: B2600779
CAS No.: 1705742-60-4
M. Wt: 425.45
InChI Key: GSSGQIORKCEUCB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a phenyl ring with a sulfonyl and a difluoromethyl group . These groups could potentially contribute to the compound’s reactivity and biological activity.


Molecular Structure Analysis

The structure of the compound would be determined by the arrangement of these functional groups. The cyclopropyl group and the phenyl ring are likely to add significant steric bulk . The oxadiazole ring and the sulfonyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, which is a heterocycle that can participate in various chemical reactions . The difluoromethyl group could potentially be a site of electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could potentially increase the compound’s stability and rigidity .

Scientific Research Applications

Antimicrobial Activities

Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of difluorophenyl(piperidin-4-yl)methanone oxime have shown significant antimicrobial activity against various bacterial and fungal strains, suggesting that similar compounds could be investigated for potential antimicrobial applications (L. Mallesha, K. Mohana, 2014).

Synthesis and Structural Analysis

Research on compounds incorporating elements like sulfonyl, piperidine, and difluorophenyl groups often focuses on their synthesis, characterization, and structural determination. For example, studies have detailed the synthesis of various derivatives and their characterization using techniques such as FT-IR, NMR, LC-MS, and X-ray diffraction, highlighting the methodologies that could be applied to synthesize and analyze the structure of the compound (S. Naveen et al., 2015).

Biological Activities

The inclusion of specific functional groups in the molecule's structure, such as the piperidinyl sulfonyl or difluorophenyl segments, has been associated with various biological activities. This includes the investigation into compounds for their potential antitubercular, anticancer, and enzyme inhibition properties, suggesting areas where the specified compound could be relevant for future research (S. S. Bisht et al., 2010).

Chemical Kinetics and Metabolism

Studies have also explored the kinetics and metabolic pathways of related compounds, providing insights into their stability, degradation, and interaction within biological systems. This includes research on the metabolism of herbicides and other related compounds in soil, indicating potential environmental applications or considerations for the specified compound (J. Rouchaud et al., 2002).

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4S/c20-19(21)29(26,27)15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-28-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGQIORKCEUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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